molecular formula C16H17N3O6 B2708463 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1396847-64-5

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2708463
CAS No.: 1396847-64-5
M. Wt: 347.327
InChI Key: NAVOTDXYWGRSSH-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications . It also contains a 5-methylisoxazol-3-yl group, which is a type of isoxazole, a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central oxalamide group. The benzo[d][1,3]dioxol-5-yl group and the 5-methylisoxazol-3-yl group are likely to have significant impacts on the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxalamide group could potentially undergo hydrolysis under certain conditions to yield two carboxylic acids . The benzo[d][1,3]dioxol-5-yl and 5-methylisoxazol-3-yl groups could also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The compound N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide, given its complex structure, may find relevance in the context of synthetic organic chemistry and medicinal chemistry research. For instance, in the synthesis and evaluation of novel selective neuropeptide Y (NPY) Y1 receptor antagonists aimed at developing antiobesity drugs, similar complex molecules are synthesized for their potential biological activities (H. Zarrinmayeh et al., 1998). Such research highlights the importance of intricate organic synthesis in the discovery of new therapeutic agents.

Coordination Chemistry and Material Science

In coordination chemistry and material science, the design and synthesis of coordination polymers using semi-rigid bis-pyridyl-bis-amide ligands demonstrate the utility of complex molecules in constructing novel materials. These materials often exhibit unique properties suitable for applications in catalysis, gas storage, and separation technologies. A study conducted by Venkatesan Lakshmanan et al. (2022) on Zn(II) and Co(II) coordination polymers exemplifies the application of similar compounds in the development of advanced materials with potential technological applications (Venkatesan Lakshmanan et al., 2022).

Future Directions

Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and computational studies to predict its behavior .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-9-5-13(19-25-9)18-15(21)14(20)17-7-16(2,22)10-3-4-11-12(6-10)24-8-23-11/h3-6,22H,7-8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVOTDXYWGRSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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